

piperazine moiety pharmacophore in drug discovery

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Compound Focus: Piperazine succinate

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Synthetic Methodologies

The synthesis of piperazine-containing drugs often relies on coupling reactions between a piperazine synthon and another molecular fragment. Key methodologies used in both medicinal and process chemistry include [1]:

- **N-Arylation:** Pd-catalyzed **Buchwald-Hartwig coupling** and Cu-catalyzed **Ullmann-Goldberg reaction** are widely used to form C-N bonds between piperazine and (hetero)aryl halides [1].
- **N-Alkylation: Reductive amination** is a common strategy for introducing alkyl chains onto the piperazine nitrogen [1].
- **Aromatic Nucleophilic Substitution (SNAr):** This is a classic method for attaching piperazine to electron-deficient aromatic systems, such as chloropyrimidines or chloropyridazines [1].
- **Amide Bond Formation:** A straightforward and highly prevalent method for linking piperazine to carboxylic acid-containing partners [1].

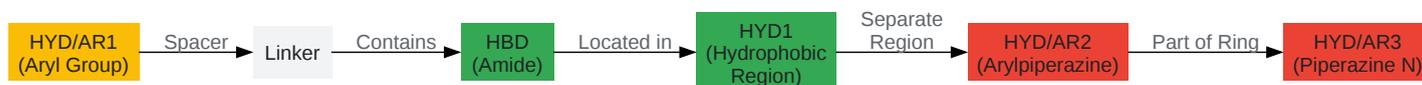
Therapeutic Applications & SAR Insights

The piperazine ring is a key feature in drugs across numerous therapeutic areas. The following table outlines several prominent examples and the specific role of the piperazine moiety.

| Therapeutic Area | Drug Examples | Role of Piperazine & SAR Insight |
|------------------------------|--|---|
| Oncology | Palbociclib, Ribociclib, Abemaciclib (CDK4/6 inhibitors) [1] | Serves as a solubilizing element and a key connector to the kinase hinge-binding region, often via hydrogen bonding [1]. |
| Central Nervous System (CNS) | Vortioxetine (antidepressant), Clozapine (antipsychotic) [2] | Often acts as part of the pharmacophore for monoaminergic receptors (e.g., serotonin, dopamine). In "long chain arylpiperazines" (LCAPs), it connects an aromatic "head" group to a polar "tail" group [2] [3]. |
| Antivirals | Dolutegravir, Bictegravir, Cabotegravir (HIV integrase inhibitors) [1] | Incorporated into a polycyclic system, contributing to the chelation of metal ions in the enzyme's active site and overall stability of the molecule [1]. |
| Pain Management | Novel dual-target ligands (e.g., μ -opioid/TRPV1) [4] | Functions as a flexible linker that connects distinct pharmacophoric units within a single hybrid molecule, enabling simultaneous engagement of multiple targets [4]. |

Pharmacophore Models: The Case of 5-HT₇ Receptor Ligands

Pharmacophore models are essential for designing target-specific drugs. For the serotonin 5-HT₇ receptor, a key target in depression and pain, Long Chain Arylpiperazines (LCAPs) are a well-explored class. The model for 5-HT₇ antagonists highlights critical interaction points a ligand must possess.

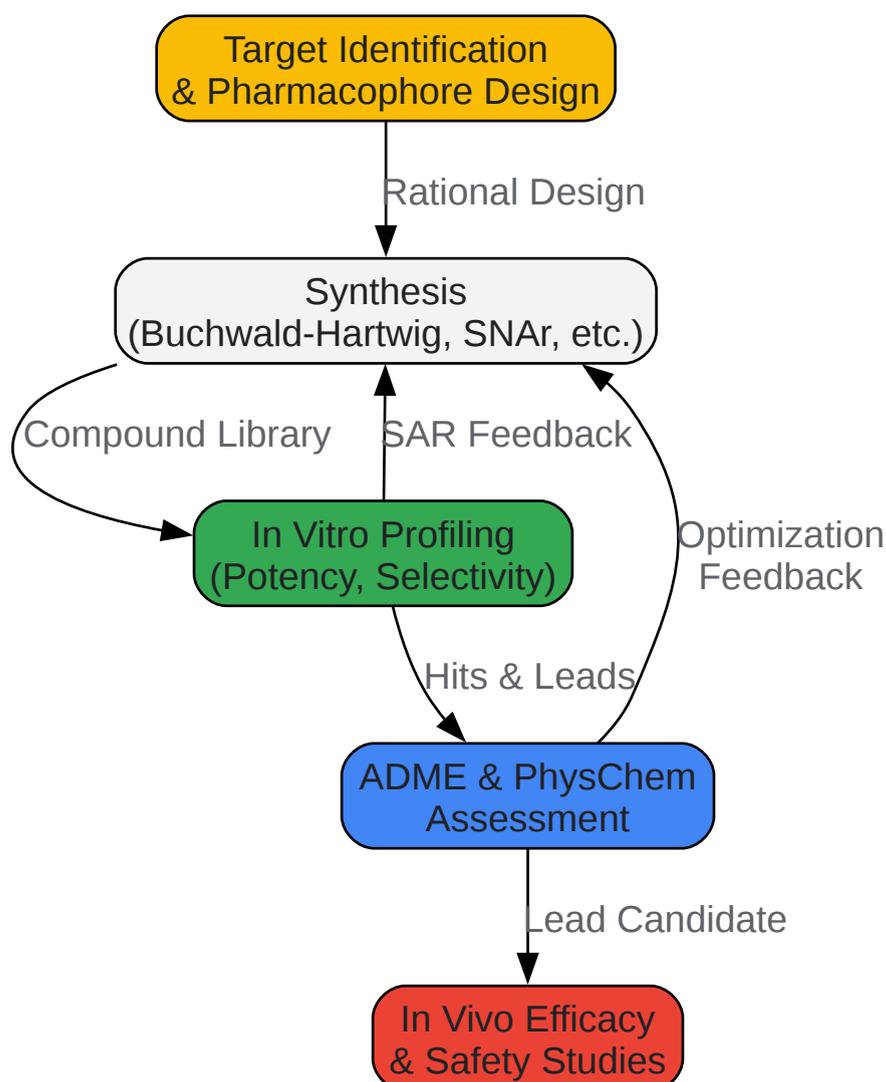


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This model requires three hydrophobic/aromatic regions (HYD/AR1-3), a large hydrophobic zone (HYD1), and a hydrogen bond donor (HBD) within HYD1 [3]. In LCAPs, the distal aryl group (HYD/AR1) is connected via a 3-4 carbon linker to an amide carbonyl, which acts as the HBD, with the entire system binding to the arylpiperazine core (HYD/AR2 and HYD/AR3) [3].

Key Experimental Protocols

While specific protocols vary by project, the general workflow for developing piperazine-based drugs involves several key stages.



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- **Synthesis of Piperazine Core and Intermediates:**

- **Industrial Piperazine Synthesis:** A common large-scale method is the **cyclodehydration of N-(2-aminoethyl)-2-hydroxyethylamine** at high temperatures using a catalyst like Raney Nickel (Ra-Ni) and metal halides [5].
- **Building Block Preparation:** A wide array of N-protected, N-aryl, and C-substituted piperazines are commercially available, enabling rapid modular synthesis [1].

- **Key Coupling Reactions:**

- **Buchwald-Hartwig Amination:** A general procedure involves reacting an aryl halide with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in a solvent like toluene or 1,4-dioxane at elevated temperatures (80-100 °C) [1].
- **Aromatic Nucleophilic Substitution (SNAr):** This typically involves heating an electron-poor heteroaromatic chloride (e.g., a chloropyrimidine) with piperazine in an aprotic polar solvent like DMSO or DMF, often with an acid scavenger such as diisopropylethylamine (DIPEA) [1].

- **In Vitro Biological Evaluation:**

- **Binding/Functional Assays:** Determine affinity (reported as K_i or IC₅₀) and functional activity (agonist/antagonist) at the primary target using cell membranes or whole cells [3] [4].
- **Selectivity Screening:** Test against panels of related targets (e.g., other serotonin receptors for a 5-HT₇ ligand) to ensure specificity and minimize off-target effects [3].

- **ADME and Physicochemical Profiling:**

- Key assays include measuring **aqueous solubility** (e.g., in phosphate buffer, pH 7.4), **permeability** (e.g., Caco-2 or PAMPA assays), and **metabolic stability** in liver microsomes [6].
- Properties like **Lipinski's Rule of Five** are assessed to gauge drug-likeness and potential for oral bioavailability [6].

The piperazine moiety's unique combination of favorable physicochemical properties and synthetic accessibility solidifies its status as a highly valuable pharmacophore in modern drug discovery.

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